molecular formula C17H16BrN3O3 B15082435 N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide

Cat. No.: B15082435
M. Wt: 390.2 g/mol
InChI Key: XUPKEONCHOAXIQ-VXLYETTFSA-N
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Description

N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of an aldehyde or ketone with a primary amine. The presence of bromine and methoxy groups in its structure contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with N-(2-methylphenyl)oxamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete condensation, resulting in the formation of the desired Schiff base.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-N-(2-methylphenyl)oxamide
  • N’-[(E)-(5-bromo-2-thienyl)methylidene]-N-(2-methylphenyl)oxamide
  • N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide

Uniqueness

N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and potential applications. Its ability to form stable metal complexes and its biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H16BrN3O3

Molecular Weight

390.2 g/mol

IUPAC Name

N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide

InChI

InChI=1S/C17H16BrN3O3/c1-11-5-3-4-6-14(11)20-16(22)17(23)21-19-10-12-9-13(18)7-8-15(12)24-2/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+

InChI Key

XUPKEONCHOAXIQ-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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